molecular formula C12H13N3O3 B6150481 1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1099601-46-3

1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B6150481
CAS No.: 1099601-46-3
M. Wt: 247.2
InChI Key:
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Description

1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that features a tetrahydropyrimidine ring fused with a dione structure and an aminophenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Aminophenoxyethyl Intermediate: This step involves the reaction of 3-aminophenol with an appropriate alkylating agent to form the 3-aminophenoxyethyl intermediate.

    Cyclization to Form the Tetrahydropyrimidine Ring: The intermediate is then reacted with urea or thiourea under acidic or basic conditions to form the tetrahydropyrimidine ring.

    Oxidation to Form the Dione: The final step involves the oxidation of the tetrahydropyrimidine ring to introduce the dione functionality.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the dione or other functional groups.

    Substitution: The aminophenoxyethyl side chain can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aminophenoxyethyl side chain.

Scientific Research Applications

1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The aminophenoxyethyl side chain can interact with biological receptors or enzymes, leading to various biological effects. The tetrahydropyrimidine ring and dione functionalities may also play a role in its activity by stabilizing the compound or facilitating its interaction with targets.

Comparison with Similar Compounds

    1-[2-(4-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar structure but with a different position of the amino group.

    1-[2-(3-hydroxyphenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione: Hydroxy group instead of an amino group.

    1-[2-(3-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione: Methoxy group instead of an amino group.

Uniqueness: 1-[2-(3-aminophenoxy)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of the aminophenoxyethyl side chain, which can impart specific biological activities and chemical reactivity

Properties

CAS No.

1099601-46-3

Molecular Formula

C12H13N3O3

Molecular Weight

247.2

Purity

95

Origin of Product

United States

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